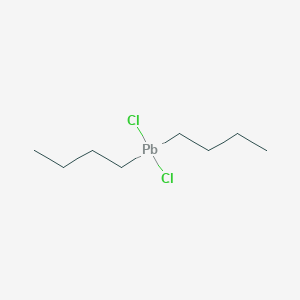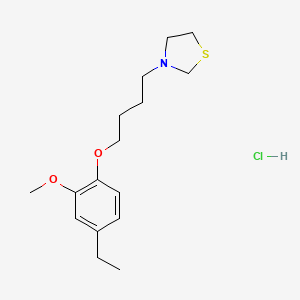![molecular formula C11H11ClO4S2 B11999954 2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid: is a chemical compound with the following molecular formula:
C21H15ClO4S2
. It contains a total of 43 atoms, including 15 hydrogen atoms, 21 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 1 chlorine atom . This compound belongs to the class of diacetic acids, which are characterized by two carboxylic acid groups separated by a methylene bridge.Métodos De Preparación
The synthetic routes for this compound involve the introduction of the chlorophenyl group and the disulfide linkage. While I don’t have specific details on industrial production methods, researchers typically achieve synthesis through organic reactions.
Análisis De Reacciones Químicas
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) may be used.
Major Products: The products formed from these reactions would depend on the specific reaction conditions and the substituents present.
Aplicaciones Científicas De Investigación
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, proteins) could reveal potential therapeutic uses.
Medicine: It might have applications in drug design or as a precursor for pharmaceutical compounds.
Industry: Its use in specialty chemicals or materials could be explored.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects would require further research. It could involve interactions with specific receptors, enzymes, or cellular pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it with related diacetic acids or compounds containing similar functional groups.
Propiedades
Fórmula molecular |
C11H11ClO4S2 |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
2-[carboxymethylsulfanyl-(4-chlorophenyl)methyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClO4S2/c12-8-3-1-7(2-4-8)11(17-5-9(13)14)18-6-10(15)16/h1-4,11H,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
ALAHYDJJVUIRAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(SCC(=O)O)SCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)

![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)

